
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a propoxy group, and a benzamidine moiety. It is commonly used in various chemical reactions and has significant potential in medicinal chemistry and other fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-propoxybenzonitrile with 2-dimethylaminoethylamine under controlled conditions to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield the final dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the desired product.
化学反应分析
Types of Reactions
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but typically involve catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce amine or alcohol derivatives
科学研究应用
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a tool for studying enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s conformation and function. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
相似化合物的比较
Similar Compounds
N-(2-Dimethylaminoethyl)-1,8-naphthalimide derivatives: These compounds share the dimethylaminoethyl group but differ in their core structure, leading to distinct properties and applications.
N,N’-bis[2-(dimethylamino)ethyl]propanediamide dihydrochloride: This compound has a similar amine group but a different overall structure, affecting its reactivity and use.
Uniqueness
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.
属性
CAS 编号 |
67011-48-7 |
|---|---|
分子式 |
C14H25Cl2N3O |
分子量 |
322.3 g/mol |
IUPAC 名称 |
2-[amino-(4-propoxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-4-11-18-13-7-5-12(6-8-13)14(15)16-9-10-17(2)3;;/h5-8H,4,9-11H2,1-3H3,(H2,15,16);2*1H |
InChI 键 |
JJBCLNAPQPXEEV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



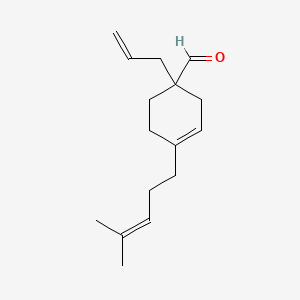
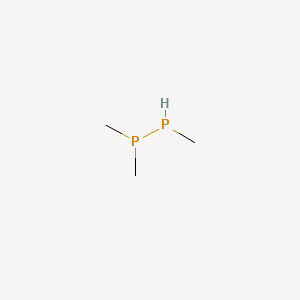
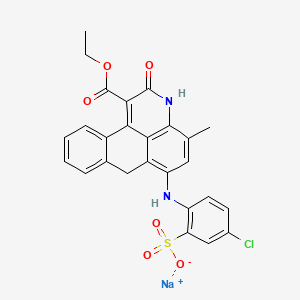
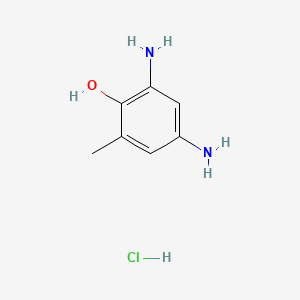
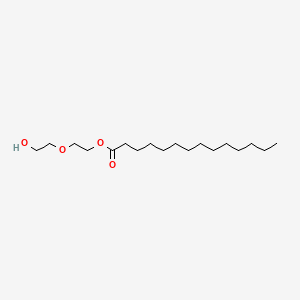
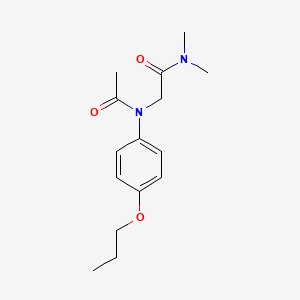


![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)




